molecular formula C7H14N2O2 B13973160 (E)-tert-butyl 2-ethylidenehydrazinecarboxylate

(E)-tert-butyl 2-ethylidenehydrazinecarboxylate

Cat. No.: B13973160
M. Wt: 158.20 g/mol
InChI Key: ZBGYLPFQGRHLKR-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-tert-butyl 2-ethylidenehydrazinecarboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a tert-butyl group, an ethylidene group, and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 2-ethylidenehydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ethylidene group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 2-ethylidenehydrazinecarboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, altering the compound’s properties.

    Substitution: The hydrazinecarboxylate moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

(E)-tert-butyl 2-ethylidenehydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 2-ethylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-tert-butyl 2-ethylidenehydrazinecarboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and an ethylidene group

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

tert-butyl N-[(Z)-ethylideneamino]carbamate

InChI

InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5-

InChI Key

ZBGYLPFQGRHLKR-YVMONPNESA-N

Isomeric SMILES

C/C=N\NC(=O)OC(C)(C)C

Canonical SMILES

CC=NNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.